![molecular formula C22H20N2O3S B2895622 2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1798490-78-4](/img/structure/B2895622.png)
2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. For example, the thiophene ring could be introduced via a Paal-Knorr synthesis or a Gewald reaction, while the azetidine ring could be formed via a cyclization reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the azetidine ring might undergo ring-opening reactions .Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds
A new series of compounds, including dihydropyrimidinone derivatives containing the phthalimide moiety, were synthesized from enaminones, demonstrating a simple and efficient method for obtaining derivatives with potential biological activity (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020). This process could be analogous to synthesizing compounds similar to the one , emphasizing the versatility of such molecules in drug development.
Spectral Characterization
The spectral characterization of new 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones was achieved through steps beginning with substituted benzoyl chlorides, showing the utility of these compounds in developing novel materials with unique spectral properties (Alimi et al., 2021).
Potential Therapeutic Applications
- Antimicrobial Evaluation: Some pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives were synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains, highlighting the potential of isoindole-dione derivatives as antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006).
Material Applications
- Electron Transport Performance: A novel phthalimide derivative was synthesized, showcasing solvatochromic shift methods to estimate ground and singlet excited state dipole moments, indicating its potential application in the development of optoelectronic materials (Akshaya et al., 2016).
properties
IUPAC Name |
2-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-20(15-7-5-14(6-8-15)16-9-10-28-13-16)23-11-17(12-23)24-21(26)18-3-1-2-4-19(18)22(24)27/h1-2,5-10,13,17-19H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSHWXVJVCPSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-(thiophen-3-yl)benzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione |
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